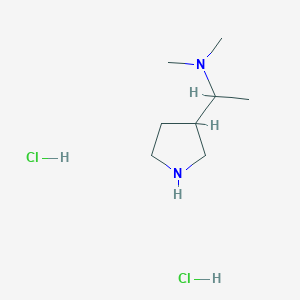
N-Butylcyclopentadienylzirconiumtrichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylcyclopentadienylzirconiumtrichloride (BCPT) is an organometallic compound that is composed of zirconium, chlorine, and a cyclopentadienyl (Cp) ligand. It is a colorless, volatile, and flammable liquid that is used as a catalyst in organic synthesis and as a reagent for the preparation of other organometallic compounds. BCPT has been studied extensively for its potential applications in various scientific fields, such as catalysis, organic synthesis, and material science.
Scientific Research Applications
Ionic Liquids and Organometallic Compounds
- Ionic Liquids as Solvents and Catalysts : Studies on ionic liquids, including 1-butyl-3-methylimidazolium chloride, explore their potential as green solvents and catalysts for various chemical reactions due to their low volatility and ability to dissolve a wide range of materials (Rogers & Voth, 2007). These properties make them interesting for reactions involving sensitive organometallic complexes.
- Organotin Compounds in Bioremediation : Research on di-n-butyltindichloride and its impact on biological systems highlights the toxicological aspects and potential for environmental remediation. Such studies are crucial for understanding the environmental impact and handling of organometallic compounds, including those related to N-butylcyclopentadienylzirconiumtrichloride (Seinen et al., 1979).
Synthesis and Chemical Transformations
- Synthesis of Heterocyclic Compounds : Research involving the use of N-tert-butyl isocyanodichlorides for the synthesis of nitrogen-containing heterocyclic compounds highlights the versatility of organometallic reagents in creating complex molecules. This type of research is indicative of how N-butylcyclopentadienylzirconiumtrichloride could be employed in the synthesis of new materials or pharmaceuticals (Dr. N. A. Rashidi, 2021).
Catalysis and Fluorination Reactions
- Catalysis and Cross-Coupling Reactions : The use of copper and nickel catalysts for cross-coupling reactions of alkyl fluorides with Grignard reagents showcases the importance of transition metal complexes in facilitating organic transformations. This area of research provides insights into how N-butylcyclopentadienylzirconiumtrichloride might be applied in catalytic processes to achieve efficient bond-forming reactions (Terao et al., 2003).
properties
IUPAC Name |
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-3H,4H2;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVARPHDUFWCFG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3Zr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylcyclopentadienylzirconiumtrichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-Pyrrolidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1486117.png)
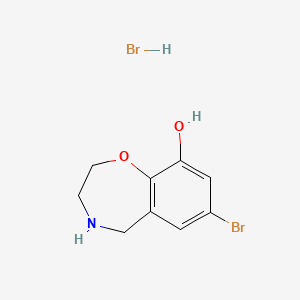
![N,N-Dimethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine dihydrochloride](/img/structure/B1486124.png)
![2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486125.png)
![2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486126.png)

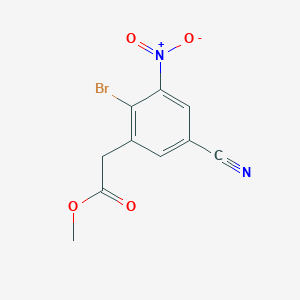
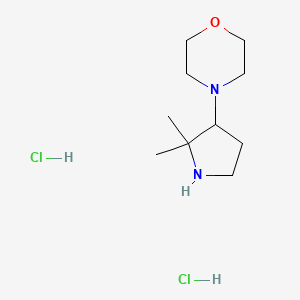

![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinol dihydrochloride](/img/structure/B1486134.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)
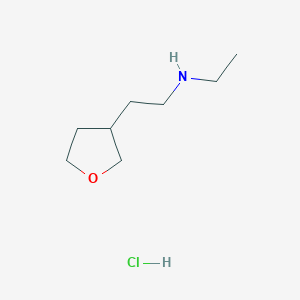
![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)
